molecular formula C19H23N3O4 B5610808 (3S,4R)-1-(2-ethyl-5-methylpyrazole-3-carbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid

(3S,4R)-1-(2-ethyl-5-methylpyrazole-3-carbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B5610808
M. Wt: 357.4 g/mol
InChI Key: JXZOLSWISBWKHD-LSDHHAIUSA-N
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Description

(3S,4R)-1-(2-ethyl-5-methylpyrazole-3-carbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrrolidine ring substituted with a pyrazole moiety and a methoxyphenyl group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-(2-ethyl-5-methylpyrazole-3-carbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions

    Pyrazole Ring Formation: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester under acidic conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via a cyclization reaction involving an amino acid derivative and an aldehyde.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-(2-ethyl-5-methylpyrazole-3-carbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxyphenyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted methoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S,4R)-1-(2-ethyl-5-methylpyrazole-3-carbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, analgesic, or antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3S,4R)-1-(2-ethyl-5-methylpyrazole-3-carbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrrolidine rings may facilitate binding to active sites, while the methoxyphenyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-1-(2-ethyl-5-methylpyrazole-3-carbonyl)-4-phenylpyrrolidine-3-carboxylic acid
  • (3S,4R)-1-(2-ethyl-5-methylpyrazole-3-carbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid
  • (3S,4R)-1-(2-ethyl-5-methylpyrazole-3-carbonyl)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid

Uniqueness

The uniqueness of (3S,4R)-1-(2-ethyl-5-methylpyrazole-3-carbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group on the phenyl ring can enhance its solubility and interaction with biological targets compared to similar compounds without this substitution.

Properties

IUPAC Name

(3S,4R)-1-(2-ethyl-5-methylpyrazole-3-carbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-4-22-16(9-12(2)20-22)18(23)21-10-14(15(11-21)19(24)25)13-7-5-6-8-17(13)26-3/h5-9,14-15H,4,10-11H2,1-3H3,(H,24,25)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZOLSWISBWKHD-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)N2CC(C(C2)C(=O)O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC(=N1)C)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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